![molecular formula C14H10Cl2O2 B186865 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 443124-79-6](/img/structure/B186865.png)

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

Overview

Description

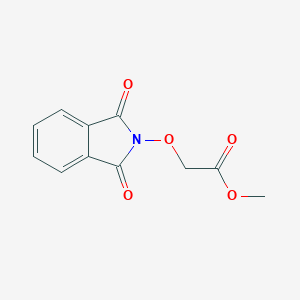

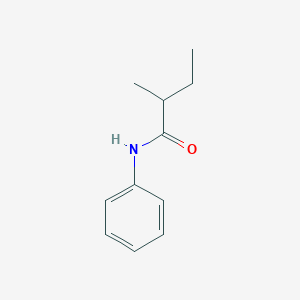

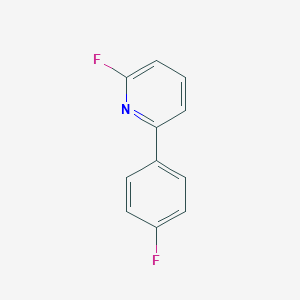

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 443124-79-6. It has a molecular weight of 281.14 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C14H10Cl2O2 . The structure includes two chloro groups, a benzyl group, and an aldehyde group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Oxidative Properties and Catalysis

Enhanced Oxidation Catalysts

Research has demonstrated the utility of related benzaldehyde compounds in enhancing the oxidative properties of catalysts. For example, the sulfated Ti-SBA-15 catalyst, treated with chlorosulfonic acid, showed a threefold increase in oxidative properties, highlighting the potential for similar compounds to enhance catalytic performance in industrial applications such as the production of benzaldehyde, which has vast applications in cosmetics, perfumery, and pharmaceutical industries (Rajesh Sharma, K. Soni, A. Dalai, 2012).

Synthesis of Complex Molecules

Preparation of Structurally Complex Compounds

The synthesis and characterization of complex molecules using 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde as a starting material or intermediate have been explored. For instance, the synthesis of (E)-4-[4-(4-Chlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, which was prepared through a reaction involving this compound, illustrates the compound's versatility in organic synthesis (Tuoping Hu, 2006).

Antimicrobial Applications

Antimicrobial Additives to Oils and Fuels

The compound's derivatives have been studied for their potential as antimicrobial additives. A study on the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes revealed that these compounds, derived from reactions involving chloromethylbenzyl ether and chloro-substituted benzaldehydes, could serve as effective antimicrobial additives for lubricating oils and fuels, suggesting a novel application area for derivatives of this compound (G. Talybov, N. Akhmedova, F. Yusubov, 2022).

properties

IUPAC Name |

3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZYOOKGHIPTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355979 | |

| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443124-79-6 | |

| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)